![molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1](/img/structure/B48838.png)

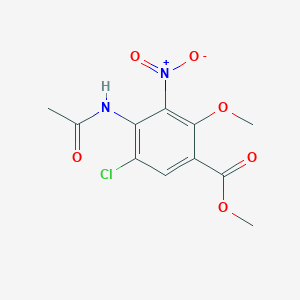

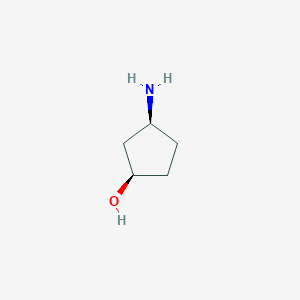

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

Overview

Description

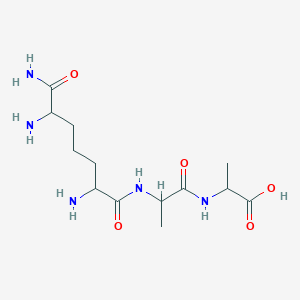

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science. Its structure includes two oxygen atoms and multiple conjugated double bonds, which contribute to its reactivity and versatility in chemical reactions.

Mechanism of Action

Target of Action

Butylene terephthalate, also known as polybutylene terephthalate (PBT), is a thermoplastic engineering polymer . It is primarily used as an insulator in the electrical and electronics industries . Its primary targets are therefore the materials and components it is designed to insulate and protect.

Mode of Action

PBT is a thermoplastic (semi-)crystalline polymer, and a type of polyester . It resists solvents, shrinks very little during forming, is mechanically strong, heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement), and can be treated with flame retardants to make it noncombustible . Its mode of action is primarily physical, providing insulation and protection through its inherent material properties.

Biochemical Pathways

It can be chemically recycled into biodegradable poly(butylene adipate-co-terephthalate) (pbat) copolyesters . This process involves cyclodepolymerization of postconsumer PBT in dilute solutions to afford cyclic oligo(butylene terephthalate)s (COBTs), which can be further used as monomers together with poly(butylene adipate) (PBA) diols for the synthesis of PBAT .

Result of Action

The primary result of PBT’s action is the provision of effective insulation and protection for electrical and electronic components. It also contributes to the structural integrity of the components it is used in. When chemically recycled into PBAT, it can contribute to environmental sustainability by providing a source of biodegradable polymers .

Action Environment

The efficacy and stability of PBT are influenced by environmental factors such as temperature, humidity, and exposure to solvents. It is heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement) and resists solvents . Like other polyesters, it can be sensitive to uv radiation and may require uv protection if used outdoors . Its stability and efficacy can also be influenced by the specific conditions of its application, such as the electrical or electronic components it is used with.

Biochemical Analysis

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and can undergo degradation .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable diene precursor in the presence of a catalyst. The reaction conditions often require:

Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

Solvents: Non-polar solvents like dichloromethane or toluene.

Temperature: Controlled temperatures ranging from -78°C to room temperature to ensure selective cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving scalability.

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, often using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include diketones, diols, and substituted derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Medicinal Chemistry: The compound’s derivatives have shown potential as bioactive molecules with anti-inflammatory and anticancer properties.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

- 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-4,7-dione

- 2,9-Bis(aminomethyl)-3,8-dioxabicyclo[8.2.2]tetradeca-10,12,13-triene-4,7-dione

Uniqueness

Compared to similar compounds, 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione is unique due to its specific arrangement of oxygen atoms and double bonds, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.

Properties

IUPAC Name |

3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQZNZLOZXSBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616630 | |

| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29278-69-1 | |

| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48768.png)

![Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B48784.png)